2,4-dimethoxy-N-(4-methoxyphenyl)benzamide
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Overview
Description
2,4-Dimethoxy-N-(4-methoxyphenyl)benzamide is an organic compound with the molecular formula C16H17NO4 It is a benzamide derivative characterized by the presence of methoxy groups at the 2 and 4 positions on the benzene ring, as well as an additional methoxy group on the phenyl ring attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethoxy-N-(4-methoxyphenyl)benzamide typically involves the condensation of 2,4-dimethoxybenzoic acid with 4-methoxyaniline. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and reproducibility. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethoxy-N-(4-methoxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2,4-Dimethoxy-N-(4-methoxyphenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-melanogenic agent, inhibiting melanin production in skin cells.
Materials Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: Its derivatives are studied for their antioxidant and antibacterial activities.
Pharmaceutical Industry: It serves as an intermediate in the synthesis of various therapeutic agents.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets. For instance, its anti-melanogenic activity is attributed to the inhibition of tyrosinase, an enzyme crucial for melanin biosynthesis. The compound binds to the active site of tyrosinase, preventing the conversion of tyrosine to melanin. Additionally, it may modulate signaling pathways involved in melanogenesis, such as the cAMP/protein kinase A (PKA) and mitogen-activated protein kinase (MAPK) pathways .
Comparison with Similar Compounds
2,3-Dimethoxybenzamide: Similar structure but with methoxy groups at different positions.
3-Acetoxy-2-methylbenzamide: Contains an acetoxy group instead of a methoxy group.
4,4’-Dimethoxydiphenylamine: Similar methoxy substitution but with an amine group instead of an amide
Uniqueness: 2,4-Dimethoxy-N-(4-methoxyphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit melanin production makes it particularly valuable in cosmetic and pharmaceutical applications .
Properties
Molecular Formula |
C16H17NO4 |
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Molecular Weight |
287.31 g/mol |
IUPAC Name |
2,4-dimethoxy-N-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C16H17NO4/c1-19-12-6-4-11(5-7-12)17-16(18)14-9-8-13(20-2)10-15(14)21-3/h4-10H,1-3H3,(H,17,18) |
InChI Key |
YDTRZUYPPKRTSS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
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